Potassium 2-(1'-ethoxy)ethoxypropionate Potassium 2-(1'-ethoxy)ethoxypropionate Potassium 2-(1'-ethoxy) ethoxypropanoate is an organic potassium salt.
Brand Name: Vulcanchem
CAS No.: 100743-68-8
VCID: VC20750848
InChI: InChI=1S/C7H14O4.K/c1-3-10-4-5-11-6(2)7(8)9;/h6H,3-5H2,1-2H3,(H,8,9);/q;+1/p-1
SMILES: CCOC(C)OC(C)C(=O)[O-].[K+]
Molecular Formula: C7H13KO4
Molecular Weight: 200.27 g/mol

Potassium 2-(1'-ethoxy)ethoxypropionate

CAS No.: 100743-68-8

Cat. No.: VC20750848

Molecular Formula: C7H13KO4

Molecular Weight: 200.27 g/mol

* For research use only. Not for human or veterinary use.

Potassium 2-(1'-ethoxy)ethoxypropionate - 100743-68-8

Specification

CAS No. 100743-68-8
Molecular Formula C7H13KO4
Molecular Weight 200.27 g/mol
IUPAC Name potassium;2-(2-ethoxyethoxy)propanoate
Standard InChI InChI=1S/C7H14O4.K/c1-3-10-4-5-11-6(2)7(8)9;/h6H,3-5H2,1-2H3,(H,8,9);/q;+1/p-1
Standard InChI Key BCRJMPAOSQNFJU-UHFFFAOYSA-M
Isomeric SMILES CCOCCOC(C)C(=O)[O-].[K+]
SMILES CCOC(C)OC(C)C(=O)[O-].[K+]
Canonical SMILES CCOCCOC(C)C(=O)[O-].[K+]

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

Potassium 2-(1'-ethoxy)ethoxypropionate is identified by the CAS number 100743-68-8 and has been cataloged in multiple chemical databases . The compound's primary identifiers are summarized in Table 1.

ParameterInformation
Common namePotassium 2-(1'-ethoxy)ethoxypropionate
IUPAC namePotassium;2-(2-ethoxyethoxy)propanoate
CAS Number100743-68-8
Molecular FormulaC7H13KO4
Molecular Weight200.27 g/mol
PubChem CID23670519
Parent Compound2-(2-Ethoxyethoxy)propanoic acid (CID 6328572)

Structural Features

The compound is characterized by its unique structural arrangement featuring an ethoxy group attached to an ethoxy chain, which is further connected to a propanoate backbone with a potassium ion . The structure includes:

  • A carboxylate group with the potassium counterion

  • An ethoxy chain (CH3CH2O-) linked to another ethoxy group

  • A propanoate backbone with a methyl substituent

The compound's structure can be represented by the SMILES notation: CCOCCOC(C)C(=O)[O-].[K+], which clearly illustrates the arrangement of atoms and functional groups.

Physical and Chemical Properties

Physical Properties

Potassium 2-(1'-ethoxy)ethoxypropionate presents as a deliquescent powder with no detectable odor. This physical form makes it suitable for various applications where powder formulations are required. Table 2 summarizes the key physical properties of this compound.

PropertyCharacteristic
Physical appearanceDeliquescent powder
OdorNone
TasteOdorless tasting compound
Solubility in waterFreely soluble
Solubility in organic solventsFreely soluble in most solvents and oils
Solubility in ethanolSlightly soluble
pH characteristicsExtremely weak basic (essentially neutral)

Chemical Properties

As a carboxylic acid salt, Potassium 2-(1'-ethoxy)ethoxypropionate exhibits chemical properties typical of this class of compounds . The carboxylate group (-COO-) with the potassium counterion (K+) forms the ionic portion of the molecule, while the ethoxy groups contribute to its organic nature and solubility profile.

The compound is classified as:

  • An organic compound in the kingdom classification

  • An organic acid derivative in the super class

  • A carboxylic acid derivative in the class

  • A carboxylic acid salt in the direct parent classification

Its molecular framework is categorized as an aliphatic acyclic compound, indicating a non-aromatic, chain-like structure .

Synthesis and Production

Synthetic Routes

The synthesis of Potassium 2-(1'-ethoxy)ethoxypropionate typically involves the neutralization of the parent carboxylic acid, 2-(2-ethoxyethoxy)propanoic acid, with potassium hydroxide . This neutralization reaction converts the carboxylic acid group (-COOH) to a carboxylate salt (-COO-K+).

The general reaction can be represented as:

2-(2-ethoxyethoxy)propanoic acid + KOH → Potassium 2-(1'-ethoxy)ethoxypropionate + H2O

The parent acid (2-(2-ethoxyethoxy)propanoic acid) is identified in chemical databases with the CID 6328572, confirming its status as the precursor to the potassium salt .

Purification Methods

After synthesis, purification processes may include recrystallization techniques to remove impurities and obtain the compound as a deliquescent powder. The exact purification methods would depend on the specific synthesis route and desired purity level for the intended application.

Comparative Analysis with Related Compounds

Relationship to Parent Compound

Potassium 2-(1'-ethoxy)ethoxypropionate is derived from 2-(2-ethoxyethoxy)propanoic acid (CID 6328572), with the primary difference being the replacement of the acidic hydrogen with a potassium ion . This substitution changes several properties:

  • Increases water solubility compared to the parent acid

  • Alters the pH characteristics

  • Potentially modifies the reactivity of the carboxyl group

Comparison with Other Carboxylic Acid Salts

As a carboxylic acid salt, Potassium 2-(1'-ethoxy)ethoxypropionate shares general properties with other potassium carboxylates, including:

  • Ionic character due to the potassium-carboxylate interaction

  • Generally good water solubility

  • Relatively neutral to slightly basic pH in solution

  • Potential for use as bases or nucleophiles in organic synthesis

What distinguishes this compound is its specific ethoxy substitution pattern, which may enhance certain properties such as flavor profile while maintaining low toxicity, potentially making it suitable for specialized applications compared to simpler carboxylate salts.

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